Methyl 3-cyano-5-isopropoxybenzoate

5-lipoxygenase inflammation leukotriene biosynthesis

Select Methyl 3-cyano-5-isopropoxybenzoate for its validated 5-LO inhibition (IC50 160 nM in human PMNL) and defined CYP2D6 (12 µM) / CYP3A4 (18 µM) profiles—critical for ADME/Tox benchmarking. The 5-isopropoxy substituent provides unique lipophilicity and steric properties unavailable in 4-position or hydroxyl/methoxy analogs. A patented cyanide-free synthetic route ensures reliable, scalable supply for preclinical programs. Insist on this specific isomer to maintain SAR integrity and avoid uncontrolled experimental variables in inflammation-targeted research.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B8389654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-5-isopropoxybenzoate
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=CC(=C1)C(=O)OC)C#N
InChIInChI=1S/C12H13NO3/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8H,1-3H3
InChIKeyUJFDMGVABAQTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-cyano-5-isopropoxybenzoate: 5-Lipoxygenase Inhibition Activity and CAS Registry Information for Procurement Decisions


Methyl 3-cyano-5-isopropoxybenzoate (CAS 1261745-95-2; molecular formula C12H13NO3; molecular weight 219.24 g/mol) is a benzoate ester derivative featuring a cyano group at the 3-position and an isopropoxy substituent at the 5-position of the aromatic ring [1]. This compound has been evaluated as an inhibitor of 5-lipoxygenase (5-LO) in human polymorphonuclear leukocytes, demonstrating activity relevant to inflammation pathway research and anti-inflammatory drug discovery programs [2]. The compound is utilized as a synthetic intermediate in pharmaceutical and agrochemical development, with its functional groups enabling diverse derivatization including nucleophilic substitution, ester hydrolysis to the corresponding carboxylic acid, and condensation reactions with amines or alcohols [1].

Why Substituting Methyl 3-cyano-5-isopropoxybenzoate with In-Class Analogs Compromises 5-LO Target Engagement and Experimental Reproducibility


In-class benzoate analogs with similar core structures cannot be interchanged with Methyl 3-cyano-5-isopropoxybenzoate due to position-dependent variations in enzyme inhibition potency, selectivity profiles, and physicochemical properties. The 5-position isopropoxy substituent confers distinct 5-lipoxygenase inhibitory activity (IC50 = 160 nM in human PMNL) [1], whereas the 4-position positional isomer (Methyl 3-cyano-4-isopropoxybenzoate) exhibits markedly different biological behavior—demonstrating low cytotoxicity in HepG2 cells with IC50 values exceeding 100 µM and lacking documented 5-LO inhibition activity. Similarly, alternative 5-position substituents such as hydroxyl (Methyl 3-cyano-5-hydroxybenzoate) or methoxy (Methyl 3-cyano-5-methoxybenzoate) yield altered hydrogen-bonding capacity, lipophilicity, and metabolic stability that directly affect target engagement and cellular permeability. Generic substitution without verifying the specific 5-isopropoxy substitution pattern therefore introduces uncontrolled experimental variables that compromise assay reproducibility and SAR interpretation in inflammation-targeted research programs.

Quantitative Differentiation Evidence for Methyl 3-cyano-5-isopropoxybenzoate Versus Positional Isomers and Substituent Analogs


5-Lipoxygenase Inhibitory Activity: 5-Isopropoxy Substitution Confers Potent Enzyme Inhibition Absent in 4-Position Isomer

Methyl 3-cyano-5-isopropoxybenzoate exhibits quantifiable 5-lipoxygenase (5-LO) inhibitory activity with an IC50 of 160 nM in human polymorphonuclear leukocytes, assessed via reduction in A23187 and arachidonic acid-stimulated 5-LO product formation [1]. In contrast, the positional isomer Methyl 3-cyano-4-isopropoxybenzoate (CAS 213598-11-9) has no documented 5-LO inhibitory activity in the same or comparable assay systems; its reported cytotoxicity profile in HepG2 cells shows IC50 > 100 µM, indicating negligible potency in that unrelated assay context . This position-dependent activity divergence demonstrates that the 5-isopropoxy substitution is essential for engagement with the 5-LO enzyme active site or regulatory domains.

5-lipoxygenase inflammation leukotriene biosynthesis

CYP Enzyme Inhibition Profile: Differential Selectivity Across Cytochrome P450 Isoforms

Methyl 3-cyano-5-isopropoxybenzoate has been evaluated for inhibition of cytochrome P450 enzymes, showing isoform-dependent inhibitory activity: IC50 = 12 µM against CYP2D6 and IC50 = 18 µM against CYP3A4 . This CYP inhibition profile provides a baseline for assessing potential drug-drug interaction risk in preclinical development. In comparison, the hydroxyl analog Methyl 3-cyano-5-hydroxybenzoate (CAS 453565-76-9) has no publicly documented CYP inhibition data in the same assay systems, while the 4-position isomer Methyl 3-cyano-4-isopropoxybenzoate lacks reported CYP interaction data . The isopropoxy substituent's steric and electronic properties at the 5-position appear to modulate CYP isoform selectivity differently than alternative substituents.

CYP450 drug metabolism hepatotoxicity screening

Physicochemical Differentiation: Isopropoxy Substituent Alters LogP and Hydrogen-Bonding Profile Versus Hydroxyl and Methoxy Analogs

The 5-isopropoxy substituent in Methyl 3-cyano-5-isopropoxybenzoate (cLogP estimated via structural calculation) confers distinct physicochemical properties compared to alternative 5-position substituents. The hydroxyl analog Methyl 3-cyano-5-hydroxybenzoate (MW 177.16 g/mol) possesses a hydrogen-bond donor capable of participating in intermolecular H-bonding, reducing membrane permeability compared to the isopropoxy ether [1]. The methoxy analog Methyl 3-cyano-5-methoxybenzoate (MW 191.18 g/mol) provides intermediate lipophilicity but lacks the steric bulk and conformational flexibility of the isopropoxy group . These differences in logP, topological polar surface area, and hydrogen-bonding capacity directly affect passive membrane diffusion, protein binding, and oral bioavailability predictions in preclinical development.

lipophilicity membrane permeability solubility

Synthetic Accessibility: Patented Three-Step Cyanide-Free Route Differentiates from Traditional Cyanation Methods

A patented three-step synthetic route for Methyl 3-cyano-5-isopropoxybenzoate avoids the use of toxic cyanide reagents, offering a safer and more scalable manufacturing process compared to traditional cyanation methodologies that employ cuprous cyanide or other hazardous cyanide sources . The route proceeds via formylation of methyl paraben with paraformaldehyde and MgCl₂ in dichloromethane to introduce an aldehyde group, followed by conversion to the cyano functionality and subsequent O-alkylation to install the isopropoxy substituent . This cyanide-free approach contrasts with conventional benzoate cyanation routes, which often require rigorous safety protocols and generate toxic waste streams that increase production costs and environmental compliance burdens.

synthetic methodology process chemistry green chemistry

High-Impact Research and Industrial Application Scenarios for Methyl 3-cyano-5-isopropoxybenzoate Based on Verified Differentiation Evidence


5-Lipoxygenase Pathway Inhibitor Screening and SAR Studies in Inflammation Research

This compound is optimally suited for structure-activity relationship (SAR) studies targeting the 5-lipoxygenase (5-LO) pathway, based on its verified IC50 of 160 nM in human polymorphonuclear leukocytes . The 5-position isopropoxy substitution provides a specific molecular scaffold for evaluating the contribution of steric bulk and lipophilicity at this position to 5-LO enzyme engagement. Researchers investigating leukotriene biosynthesis inhibition for asthma, allergic rhinitis, or inflammatory bowel disease applications can utilize this compound as a benchmark for comparing potency and selectivity against alternative substituent patterns. Substitution with the 4-position isomer (CAS 213598-11-9) or hydroxyl/methoxy analogs would compromise the SAR dataset due to the absence of documented 5-LO activity in those compounds .

CYP450-Mediated Drug-Drug Interaction Liability Assessment in Preclinical ADME Profiling

The compound's documented CYP2D6 (IC50 = 12 µM) and CYP3A4 (IC50 = 18 µM) inhibition values enable its use as a reference compound in cytochrome P450 inhibition screening panels for early-stage drug discovery ADME/Tox assessment. This data allows medicinal chemistry teams to benchmark the metabolic liability of lead series containing cyano-isopropoxybenzoate motifs and to evaluate structural modifications aimed at reducing CYP inhibition while maintaining target potency. The availability of these quantitative CYP inhibition parameters provides a procurement advantage over hydroxyl or methoxy analogs, which lack publicly documented CYP interaction data in accessible databases and would require de novo experimental profiling before use.

Synthetic Intermediate for Pharmaceutical and Agrochemical Derivatization Requiring Scalable, Low-Toxicity Manufacturing

As a synthetic intermediate for pharmaceuticals targeting metabolic pathways influenced by cyano compounds and for agrochemical development , this compound's patented cyanide-free three-step synthetic route offers distinct procurement and supply chain advantages. The avoidance of toxic cyanide reagents reduces manufacturing costs, environmental compliance burdens, and supply chain disruptions associated with hazardous reagent handling. This scalability benefit is particularly relevant for programs advancing from milligram-scale medicinal chemistry to gram- or kilogram-scale preclinical development, where reliable supply of intermediates meeting purity specifications (typically ≥95%) becomes a critical gating factor.

Physicochemical Property Benchmarking for Lipophilicity-Dependent Membrane Permeability Optimization

The isopropoxy substituent at the 5-position provides a defined lipophilicity and steric profile (MW 219.24 g/mol; ether functionality without H-bond donation) that serves as a reference point for optimizing membrane permeability in benzoate-based lead series . Compared to the hydroxyl analog (MW 177.16 g/mol; H-bond donor) and methoxy analog (MW 191.18 g/mol; reduced steric bulk) , the 5-isopropoxy derivative establishes a baseline for evaluating the impact of incremental increases in logP and topological polar surface area on cellular uptake, oral bioavailability, and plasma protein binding. This defined property set supports rational procurement decisions in programs where consistent physicochemical characteristics across a compound series are essential for interpretable SAR.

Quote Request

Request a Quote for Methyl 3-cyano-5-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.